2-Hydroxyacetohydrazide

Vue d'ensemble

Description

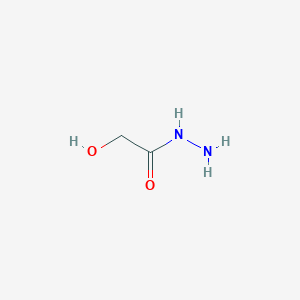

2-Hydroxyacetohydrazide is a chemical compound with the molecular formula C₂H₆N₂O₂. It is known for its potential applications in various fields, including pharmaceuticals and organic synthesis. The compound is characterized by the presence of both hydroxyl and hydrazide functional groups, which contribute to its reactivity and versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxyacetohydrazide can be synthesized through the reaction of hydrazine monohydrate with methyl glycolate. The process involves heating the mixture under reflux for two hours, followed by stirring at room temperature for 72 hours . The reaction conditions are crucial to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings. The scalability of the process would depend on optimizing reaction parameters to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxyacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

Substitution: The hydroxyl and hydrazide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reactions: These reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted hydrazides.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Properties

2-Hydroxyacetohydrazide exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Research indicates that this compound can inhibit the growth of various bacterial strains, which is crucial in addressing antibiotic resistance issues. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and metabolic processes.

1.2 Antioxidant Activity

The antioxidant properties of this compound have been documented in several studies. It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders. This property positions it as a potential therapeutic agent in formulations aimed at mitigating oxidative damage.

1.3 Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound, particularly in the context of rheumatoid arthritis (RA). It has been shown to modulate proteolytic activity associated with inflammation, suggesting its use as a therapeutic agent for inflammatory conditions. For instance, a study demonstrated its effectiveness in reducing inflammation markers in animal models of RA .

Mechanistic Studies

2.1 Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various protein targets associated with disease pathways. These studies suggest that the compound can effectively interact with enzymes involved in inflammatory responses, supporting its potential use in drug development .

2.2 In Vivo and In Vitro Studies

In vitro assays have confirmed the efficacy of this compound in inhibiting specific enzymes linked to inflammation and oxidative stress. Additionally, in vivo studies have demonstrated its ability to reduce symptoms in animal models of inflammatory diseases, further validating its therapeutic potential .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Case Studies

4.1 Rheumatoid Arthritis Research

A notable case study focused on evaluating the effects of this compound on rheumatoid arthritis models revealed promising results. The compound was administered to subjects exhibiting RA symptoms, leading to a significant reduction in joint swelling and pain compared to control groups receiving standard treatments . This study underscores the need for further clinical trials to explore its efficacy and safety profile.

4.2 Antioxidant Efficacy Assessment

Another study assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated that it possesses substantial free radical scavenging activity, comparable to established antioxidants like ascorbic acid . This finding supports its potential inclusion in formulations aimed at combating oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of 2-Hydroxyacetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit trypsin, an enzyme involved in inflammatory processes . The compound’s inhibitory effects are attributed to its ability to bind to the enzyme’s active site, preventing substrate access and subsequent enzymatic activity.

Comparaison Avec Des Composés Similaires

Glycolic Acid Hydrazide: Similar in structure but lacks the hydroxyl group.

Hydroxyacetic Acid Hydrazide: Another related compound with similar functional groups.

Hydroxyacetylhydrazine: Shares the hydrazide group but differs in its overall structure.

Uniqueness: 2-Hydroxyacetohydrazide is unique due to the presence of both hydroxyl and hydrazide groups, which enhance its reactivity and potential applications. Its ability to inhibit specific enzymes and its versatility in chemical reactions distinguish it from other similar compounds.

Activité Biologique

2-Hydroxyacetohydrazide, a hydrazone derivative, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its ability to inhibit proteolytic enzymes, particularly trypsin. This inhibition plays a crucial role in modulating inflammatory processes, making it a potential therapeutic agent for conditions such as rheumatoid arthritis (RA) and other inflammatory diseases. The compound's mechanism involves binding to the active site of trypsin, thereby preventing substrate access and subsequent proteolysis .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. Its effectiveness varies significantly depending on the bacterial species tested. For instance, it exhibits strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported as low as 6.25 µg/mL for certain derivatives .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been substantiated through various in vitro assays. In one study, it was shown to outperform diclofenac, a common anti-inflammatory drug, in inhibiting trypsin activity (IC50 = 82.97 µg/mL compared to diclofenac's IC50 = 97.04 µg/mL) and denaturation of bovine serum albumin (BSA), indicating its efficacy in reducing inflammation .

Table 2: Inhibition Assays for Anti-inflammatory Activity

| Assay Type | Compound | IC50 (µg/mL) |

|---|---|---|

| Trypsin Inhibition | This compound | 82.97 |

| Trypsin Inhibition | Diclofenac | 97.04 |

| BSA Denaturation | This compound | 14.30 |

| BSA Denaturation | Diclofenac | 42.30 |

Case Studies and Research Findings

A pivotal study explored the therapeutic potential of seed extracts from Ammodaucus leucotrichus, which contains significant amounts of this compound. The study highlighted that the methanol extract demonstrated superior anti-inflammatory effects compared to n-hexane extracts, with specific emphasis on the role of hydroxyacetic acid hydrazide in mediating these effects .

Additionally, another investigation into hydrazone derivatives related to this compound revealed promising results in antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .

Propriétés

IUPAC Name |

2-hydroxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCWHQVLKSECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325588 | |

| Record name | 2-Hydroxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-14-1 | |

| Record name | 2-Hydroxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-hydroxyacetohydrazide exhibit anti-inflammatory activity?

A1: While the exact mechanism of action is still under investigation, research suggests that this compound exerts its anti-inflammatory effects by inhibiting trypsin, a serine protease involved in inflammatory processes. [] This inhibition likely disrupts inflammatory pathways, leading to a reduction in inflammation. Further research is needed to fully elucidate the downstream effects and specific molecular targets involved.

Q2: What is the significance of the higher anti-inflammatory activity observed in methanol extracts of Ammodaucus leucotrichus seeds compared to n-hexane extracts?

A2: Gas chromatography–mass spectrometry (GC–MS) analysis revealed the presence of this compound in the methanol extract but not in the n-hexane extract of Ammodaucus leucotrichus seeds. [] This finding, coupled with the superior anti-inflammatory activity of the methanol extract, suggests that this compound contributes significantly to the therapeutic potential of Ammodaucus leucotrichus.

Q3: How does the structure of this compound derivatives influence their anti-inflammatory activity?

A3: Research has shown that modifications to the basic structure of this compound can significantly impact its anti-inflammatory activity. [] For instance, introducing specific substituents on the phenyl ring of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide led to variations in potency compared to the parent compound and the reference drug, Indomethacin. These findings highlight the importance of structure-activity relationship (SAR) studies in optimizing the design of more potent and selective anti-inflammatory agents derived from this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.